molecular formula C12H16ClNOS B11046016 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide

2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B11046016
M. Wt: 257.78 g/mol
InChI Key: UCIVSCVEPBLQJC-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide is a chloroacetamide derivative featuring a cyclopentyl group and a thiophen-2-ylmethyl substituent on the nitrogen atom. Chloroacetamides are widely studied for their biological activities, including antimicrobial and herbicidal properties . The compound’s structure combines a reactive chloroacetyl group with a heterocyclic thiophene moiety, which may enhance electronic delocalization and influence intermolecular interactions. Its synthesis likely follows standard N-acylation protocols, where chloroacetyl chloride reacts with a secondary amine (cyclopentyl-(thiophen-2-ylmethyl)amine) under basic conditions .

Properties

Molecular Formula

C12H16ClNOS

Molecular Weight

257.78 g/mol

IUPAC Name

2-chloro-N-cyclopentyl-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C12H16ClNOS/c13-8-12(15)14(10-4-1-2-5-10)9-11-6-3-7-16-11/h3,6-7,10H,1-2,4-5,8-9H2

InChI Key

UCIVSCVEPBLQJC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CC2=CC=CS2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclopentylamine and thiophene-2-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azidoacetamide or thiocyanatoacetamide derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or corrosion resistance.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The thiophene ring and chloroacetamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, and notable properties:

Compound Name Substituents Yield Key Properties/Findings Reference
2-Chloro-N-phenylacetamide Phenyl group N/A Dihedral angle: 16.0° between amide and phenyl; N–H⋯O hydrogen bonding in crystal .
N-(Furan-2-ylmethyl)-2-(2-oxo-2H-chromen-3-yl)acetamide (15) Furan-2-ylmethyl, 2-oxochromene 62% White solid; characterized by IR and ¹H NMR .
2-(2-Oxo-2H-chromen-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide (16) Thiophen-2-yl-ethyl, 2-oxochromene 56% White solid; intermolecular interactions via IR/¹H NMR .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl N/A Synthesized via N-acylation; characterized by X-ray crystallography .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl N/A Twisted conformation (79.7° between rings); N–H⋯N hydrogen bonding .
2-[(2-Chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide Ethylamino, thiophen-2-ylmethyl N/A Molecular formula C₁₁H₁₅ClN₂O₂S; potential antimicrobial activity .

Key Comparisons

Structural Features: Thiophene vs. Cyclopentyl vs. Phenyl/Alkyl Groups: The cyclopentyl group in the target compound introduces steric bulk compared to planar phenyl (e.g., ) or linear alkyl chains, which may affect solubility and conformational flexibility.

Synthetic Yields :

  • Yields for thiophene-derived acetamides (e.g., 56–62% in ) are moderate, consistent with typical N-acylation reactions. The target compound’s yield is unspecified but likely aligns with these ranges if similar conditions are used.

Crystallography and Hydrogen Bonding :

  • 2-Chloro-N-phenylacetamide () forms infinite chains via N–H⋯O hydrogen bonds, a feature common to many chloroacetamides. The thiophene analog 16 may exhibit similar packing but with additional S⋯π interactions due to the heterocycle .

Biological Activity: Chloroacetamides with thiophene substituents (e.g., ) are often associated with antimicrobial properties, as seen in related compounds from .

Spectroscopic Characterization :

  • IR and NMR data for analogs (e.g., ) show consistent peaks for amide C=O (~1650–1700 cm⁻¹) and thiophene C–S (~700 cm⁻¹). The target compound’s ¹H NMR would display distinct signals for cyclopentyl protons (δ 1.5–2.5 ppm) and thiophene aromatic protons (δ 6.8–7.5 ppm).

Biological Activity

2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide, also known as CP-47,497, is a synthetic cannabinoid that has garnered attention due to its potential biological activities, particularly as an agonist of the CB1 receptor. This compound features a unique structure that combines a chloroacetamide moiety with a cyclopentyl group and a thiophene ring, which contributes to its distinct pharmacological properties.

  • Molecular Formula : C12H16ClNOS
  • Molecular Weight : 257.78 g/mol
  • Physical Form : White crystalline powder
  • Solubility : Soluble in organic solvents like methanol and ethanol

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available precursors. The process includes the reaction of 2-thiophenemethylamine with cyclopentanone, followed by treatment with chloroacetyl chloride to yield the final product. Characterization is performed using NMR spectroscopy and mass spectrometry.

Research indicates that this compound acts primarily as a potent agonist of the CB1 receptor, which is associated with the psychoactive effects seen in cannabinoids such as THC. This interaction with the endocannabinoid system suggests potential applications in pain management, anxiety relief, and other therapeutic areas.

Antimicrobial and Anti-inflammatory Properties

Preliminary studies have suggested that this compound may exhibit antimicrobial and anti-inflammatory activities. Its mechanism could involve modulation of specific enzymes or receptors, enhancing its therapeutic potential against various conditions.

Case Studies and Research Findings

  • Anticancer Activity :
    • In vitro studies have shown that derivatives similar to this compound display significant antiproliferative effects against various cancer cell lines such as HepG2 and MCF-7.
    • Notably, compounds with structural similarities have demonstrated IC50 values ranging from 5.1 to 22.08 µM against these cell lines, indicating potential for further development in cancer therapy .
  • Synthetic Cannabinoid Research :
    • As a synthetic cannabinoid, CP-47,497 has been used in studies exploring its effects on the endocannabinoid system. Its ability to mimic THC's effects positions it as a candidate for research into therapeutic applications for conditions like chronic pain and anxiety .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamidePhenyl group instead of cyclopentylPotentially different biological activity
2-chloro-N-[phenyl(thiophen-3-yl)methyl]acetamideThiophene ring at a different positionVariations in reactivity due to structural changes
2-chloro-N-[phenyl(furan-2-yl)methyl]acetamideFuran ring instead of thiopheneDifferent electronic properties affecting reactivity
2-chloro-N-[phenyl(pyridin-2-yl)methyl]acetamidePyridine ring introduces basicityInfluences interactions with biological targets

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